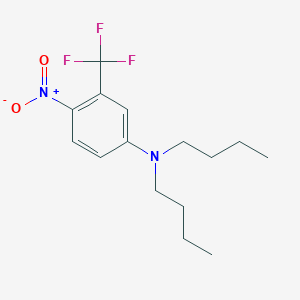![molecular formula C26H19NS2 B12551415 N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline CAS No. 142807-65-6](/img/structure/B12551415.png)
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of phenyl and thiophene groups attached to the nitrogen atom of the aniline structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline typically involves the following steps:
Starting Materials: The synthesis begins with aniline, thiophene, and phenyl derivatives.
Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. Solvents like dichloromethane or toluene are commonly used.
Catalysts: Palladium or copper catalysts are often employed to facilitate the coupling reactions.
Temperature and Time: The reaction temperature is typically maintained between 80-120°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the phenyl or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens (chlorine, bromine), nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce amines.
科学的研究の応用
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
N-Phenyl-4-(thiophen-2-yl)aniline: Lacks the additional thiophene group.
N-Phenyl-4-(phenyl)aniline: Lacks the thiophene groups entirely.
N-Phenyl-4-(thiophen-2-yl)-N-[4-(phenyl)phenyl]aniline: Contains a phenyl group instead of a thiophene group.
Uniqueness
N-Phenyl-4-(thiophen-2-yl)-N-[4-(thiophen-2-yl)phenyl]aniline is unique due to the presence of two thiophene groups, which can enhance its electronic properties and make it suitable for applications in organic electronics. The combination of phenyl and thiophene groups also provides a versatile platform for further functionalization and derivatization.
特性
CAS番号 |
142807-65-6 |
|---|---|
分子式 |
C26H19NS2 |
分子量 |
409.6 g/mol |
IUPAC名 |
N-phenyl-4-thiophen-2-yl-N-(4-thiophen-2-ylphenyl)aniline |
InChI |
InChI=1S/C26H19NS2/c1-2-6-22(7-3-1)27(23-14-10-20(11-15-23)25-8-4-18-28-25)24-16-12-21(13-17-24)26-9-5-19-29-26/h1-19H |
InChIキー |
WSPWJZAQEORURD-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=CS3)C4=CC=C(C=C4)C5=CC=CS5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




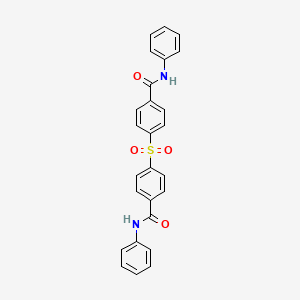
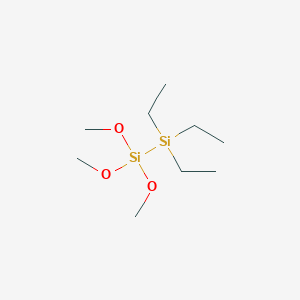
![Ethyl 3-[(acetyloxy)methyl]-5-methylhex-2-enoate](/img/structure/B12551357.png)
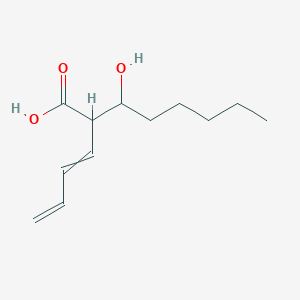
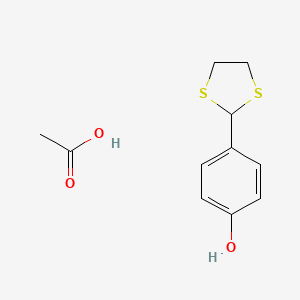
![1,3,5-Triazine, hexahydro-1,3,5-tris[(1R)-1-phenylethyl]-](/img/structure/B12551363.png)
(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
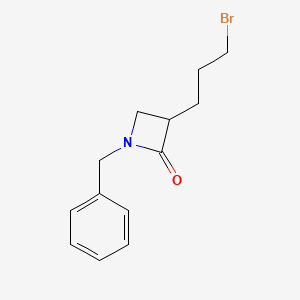
![[3-(Propan-2-yl)-3-(trifluoromethyl)pent-4-en-1-yl]benzene](/img/structure/B12551392.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
